molecular formula C8H18N2 B037258 N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine CAS No. 1313738-92-9

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine

Cat. No.: B037258
CAS No.: 1313738-92-9
M. Wt: 142.24 g/mol
InChI Key: JUAZDBSPGMXQEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine can be synthesized through the reaction of pyrrolidine with dimethylamine under specific conditions. The reaction typically involves heating the reactants at a controlled temperature and pressure to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine, also known as a derivative of pyrrolidine, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a dimethylamino group, making it a subject of interest in pharmacological studies. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H12N2C_7H_{12}N_2, with a molecular weight of approximately 128.18 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions .

PropertyValue
Molecular FormulaC₇H₁₂N₂
Molecular Weight128.18 g/mol
SolubilitySoluble in polar solvents
Hazard StatementsH302, H314, H332

This compound acts as a ligand that can bind to specific receptors or enzymes. This interaction can modulate various biological pathways, leading to diverse effects depending on the target involved. The compound's ability to influence receptor activity makes it a candidate for further pharmacological exploration.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance, studies have shown that it can affect cell proliferation and cytotoxicity in various cancer cell lines. The antiproliferative effects were evaluated using assays such as sulforhodamine B (SRB), demonstrating selective activity against specific cancer types .

Table 2: Antiproliferative Activity Data

Cell LineIC₅₀ (μM)Observations
MDA-MB-45311Moderate cytotoxicity
Other TNBC cellsVariesSelective inhibition observed

Case Study: Cancer Research

In a recent study focusing on triple-negative breast cancer (TNBC), this compound showed promising results in inhibiting cell growth. The compound demonstrated an IC₅₀ value of 11 μM against the MDA-MB-453 cell line, indicating its potential as a therapeutic agent in oncology .

Potential Therapeutic Applications

Due to its interaction with various biological targets, this compound may have applications beyond oncology. It has been investigated for its potential roles in:

  • Neuropharmacology : Modulating neurotransmitter systems.
  • Antimicrobial Activity : Exhibiting effects against certain bacterial strains.
  • Anti-inflammatory Properties : Potentially reducing inflammation through modulation of pro-inflammatory cytokines .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound is associated with several hazard statements indicating potential toxicity upon exposure. It is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and is harmful if inhaled (H332).

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9(2)6-8-4-5-10(3)7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAZDBSPGMXQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609001
Record name N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-92-9
Record name 3-Pyrrolidinemethanamine, N,N,1-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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